

# Application Note: Determination of Avermectins in Milk by LC-MS/MS

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## Compound of Interest

Compound Name: *epi-Doramectin*

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Audience: Researchers, scientists, and drug development professionals.

**Abstract** This application note details a sensitive and robust method for the quantitative analysis of avermectin residues in milk using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). Avermectins are a class of broad-spectrum antiparasitic agents widely used in veterinary medicine.[1] Due to their potential risk to human health, regulatory bodies worldwide have established Maximum Residue Limits (MRLs) for these compounds in food products, including milk.[2] This document provides two effective sample preparation protocols: a Liquid-Liquid Extraction (LLE) and a QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method.[3] Detailed instrumental conditions for LC-MS/MS analysis and method performance data are presented to ensure reliable and accurate quantification of common avermectins such as abamectin, doramectin, ivermectin, eprinomectin, and moxidectin at low µg/L (ppb) levels.[2][4]

## Experimental Protocols

### Reagents and Standards

- **Reagents:** HPLC-grade or LC-MS grade acetonitrile, methanol, and water are required.[3] Ammonium acetate or ammonium formate, triethylamine (TEA), anhydrous sodium sulfate, and magnesium sulfate may also be necessary depending on the chosen protocol.[3][4][5]
- **Standards:** Analytical standards of avermectins (e.g., abamectin, doramectin, eprinomectin, ivermectin, moxidectin) and a suitable internal standard (e.g., selamectin) should be

procured from a reputable supplier.[3]

- Stock Solutions: Prepare individual stock solutions (e.g., 1000 ppm) by dissolving the pure reference compounds in methanol. These solutions should be stored at -20°C and are generally stable for up to one year.[3]
- Working Solutions: Prepare mixed standard working solutions by diluting the stock solutions in an appropriate solvent, such as methanol or acetonitrile.[3][6] These solutions are used for creating calibration curves and for spiking control samples.

## Sample Preparation

Two common and effective methods for extracting avermectins from a complex matrix like milk are presented below.

This protocol is based on a rapid extraction method using acetonitrile.[3]

- Pipette 5 mL of a milk sample into a 50 mL polypropylene centrifuge tube.
- If required, add the internal standard and mixed standard solutions for calibration or quality control.
- Add 10 mL of acetonitrile to the tube.
- Cap the tube and vortex vigorously for at least 1 minute. Let the sample stand for 15 minutes to allow for protein precipitation.[3]
- Add approximately 5 g of anhydrous sodium sulfate ( $\text{NaSO}_4$ ) to aid in phase separation.[3]
- Vortex again and then centrifuge at 4000 x g for 15 minutes at 4°C.[3]
- Carefully transfer the supernatant (top acetonitrile layer) to a new tube.
- Evaporate the extract to dryness under a gentle stream of nitrogen at approximately 60°C.
- Reconstitute the dried residue in a suitable volume (e.g., 0.5 mL) of the mobile phase or an appropriate solvent mixture.

- Filter the reconstituted sample through a 0.22 µm filter before injecting it into the LC-MS/MS system.[\[1\]](#)

The QuEChERS protocol is a simple and effective method for extracting avermectins and has been shown to produce high analyte recoveries with minimal matrix effects.[\[4\]](#)

- Initial Extraction:
  - Place 10 mL of whole milk into a 50 mL centrifuge tube.
  - Add 10 mL of acetonitrile and shake the tube vigorously for 1 minute.
  - Add the contents of a QuEChERS extraction salt pouch (commonly containing magnesium sulfate and sodium chloride) and shake vigorously for another minute.[\[2\]](#)
  - Centrifuge the tube at 4000 rpm for 15 minutes.[\[4\]](#)
- Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
  - Take a 1 mL aliquot of the supernatant (top acetonitrile layer) and transfer it to a 2 mL d-SPE cleanup tube. These tubes typically contain 150 mg of magnesium sulfate and 50 mg of a C18 sorbent.
  - Shake the d-SPE tube vigorously for 1 minute.
  - Centrifuge for 5 minutes at 12,000 rpm.
  - Take an aliquot of the final cleaned extract for LC-MS/MS analysis.

## LC-MS/MS Analysis

### Instrumentation

Analysis is performed on an LC-MS/MS system, such as an ACQUITY UPLC System coupled with a Xevo TQ-S Mass Spectrometer or equivalent.[\[4\]](#)

### Liquid Chromatography (LC) Conditions

Chromatographic separation is typically achieved using a C18 reversed-phase column.[3][4]  
The conditions below are representative for the analysis.

Parameter	Condition
LC Column	XSelect CSH C18 XP, 130 Å, 2.5 µm, 2.1 x 100 mm[4]
Mobile Phase A	5 mM Ammonium Acetate in Water[4]
Mobile Phase B	5 mM Ammonium Acetate in Methanol[4]
Flow Rate	0.40 mL/min[4]
Injection Volume	5 µL[4]
Column Temp.	50 °C[4]
Gradient	70% B initial, linear gradient to 97% B in 5 min, hold until 8 min, return to 70% B at 8.1 min, re-equilibrate until 10 min.[4]

## Mass Spectrometry (MS) Conditions

Avermectins can be detected in either positive (ESI+) or negative (ESI-) electrospray ionization mode.[3][7] ESI+ is common, often monitoring for ammonium adducts  $[M+NH_4]^+$  or protonated molecules  $[M+H]^+$ . [5] The following table lists optimized Multiple Reaction Monitoring (MRM) transitions for several avermectins.

Compound	Ionization Mode	Precursor Ion (m/z)	Product Ion (m/z)	Collision Energy (eV)
Abamectin B1a	ESI-	871.4	565.1 / 228.9	26 / 36[3]
Doramectin	ESI-	897.6	591.1 / 228.9	26 / 30[3]
Ivermectin B1a	ESI-	873.4	567.1	20[3]
Eprinomectin B1a	ESI+	914.5	540.3 / 304.2	(Optimized)[4]
Moxidectin	ESI+	640.4	528.3 / 484.3	(Optimized)[4]

Note: Collision energies and cone voltages should be optimized for the specific instrument in use.

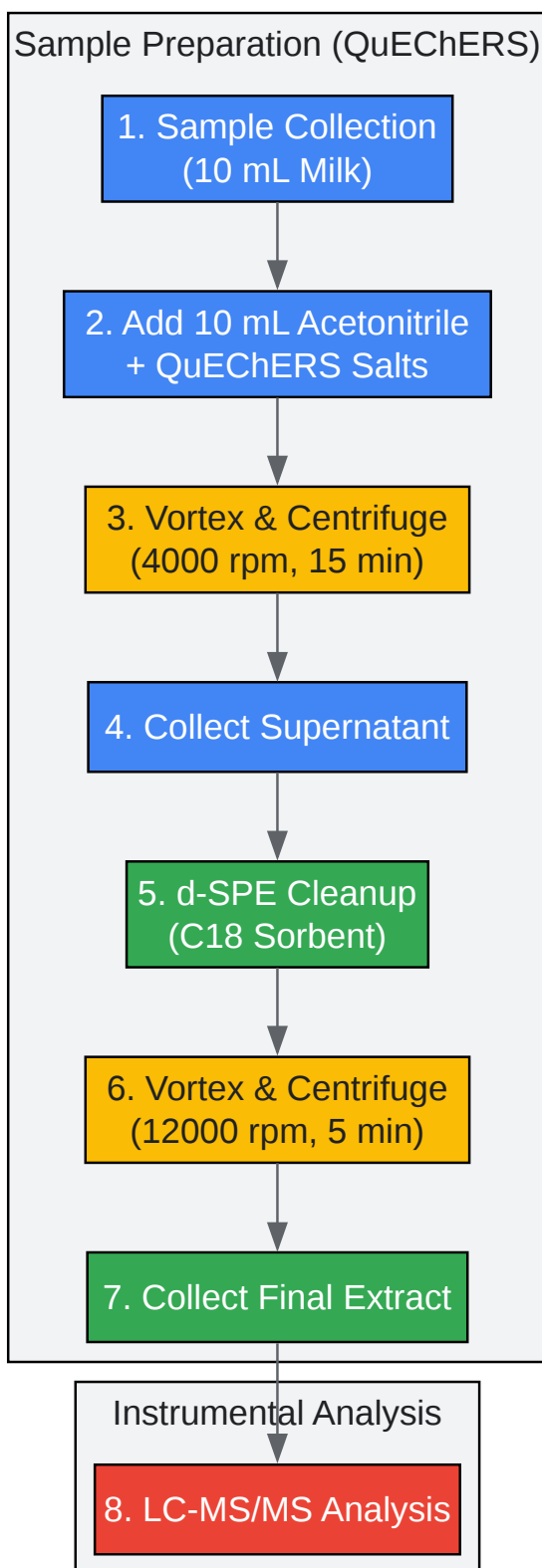
## Method Performance and Data

The described methods have been validated according to international guidelines, demonstrating excellent performance for the analysis of avermectins in milk.[\[3\]](#)[\[8\]](#)

Parameter	Abamectin	Doramectin	Ivermectin	Eprinomectin	Moxidectin
Linearity ( $r^2$ )	>0.98 <a href="#">[2]</a>	>0.98 <a href="#">[2]</a>	>0.98 <a href="#">[2]</a>	>0.98 <a href="#">[2]</a>	>0.98 <a href="#">[2]</a>
LOQ ( $\mu\text{g/L}$ )	5 <a href="#">[6]</a>	5 <a href="#">[6]</a>	5 <a href="#">[6]</a>	<2.5 <a href="#">[2]</a>	<2.5 <a href="#">[2]</a>
LOD ( $\mu\text{g/L}$ )	3.1 <a href="#">[6]</a>	4.5 <a href="#">[6]</a>	1.1 <a href="#">[6]</a>	(Not Specified)	(Not Specified)
Recovery (%)	75 - 122 <a href="#">[2]</a>	75 - 122 <a href="#">[2]</a>	76 - 105 <a href="#">[6]</a>	75 - 122 <a href="#">[2]</a>	75 - 122 <a href="#">[2]</a>
RSD (%)	<8.0 <a href="#">[2]</a>	<8.0 <a href="#">[2]</a>	2 - 10 <a href="#">[6]</a>	<8.0 <a href="#">[2]</a>	<8.0 <a href="#">[2]</a>

## Workflow Visualization

The following diagram illustrates the general experimental workflow for the QuEChERS sample preparation and subsequent LC-MS/MS analysis.



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Caption: Workflow for Avermectin Analysis in Milk using QuEChERS and LC-MS/MS.

## Conclusion

The LC-MS/MS methods described provide a reliable and sensitive approach for the determination of avermectin residues in milk. The QuEChERS sample preparation protocol, in particular, offers a simple, fast, and effective means of extraction, enabling high-throughput analysis.[4] The performance characteristics, including low limits of quantification and high analyte recovery, demonstrate that these methods are suitable for routine monitoring and regulatory compliance testing to ensure food safety.[2]

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